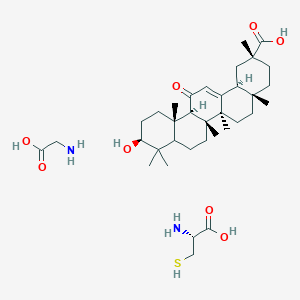
Neominophagen C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neominophagen C, also known as this compound, is a useful research compound. Its molecular formula is C35H58N2O8S and its molecular weight is 666.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chronic Hepatitis C Treatment
SNMC is widely recognized for its role in managing chronic hepatitis C. Clinical studies have demonstrated its effectiveness in reducing serum transaminase levels, which are indicative of liver inflammation.
- Case Study: Efficacy Comparison
A study involving 178 patients compared the effects of administering 100 ml/day of SNMC versus the standard 40 ml/day. The results indicated that 52.3% of patients in the higher dosage group showed significant improvement compared to only 26.1% in the lower dosage group (P=0.017) .
| Dosage Group | Number of Patients | Improved Cases (%) | Statistical Significance |
|---|---|---|---|
| 100 ml/day | 44 | 23 (52.3%) | P=0.017 |
| 40 ml/day | 46 | 12 (26.1%) |
Prevention of Hepatocellular Carcinoma
Long-term administration of SNMC has been associated with a reduced risk of hepatocellular carcinoma (HCC) in patients with chronic hepatitis C. A retrospective study indicated that patients treated with SNMC for an extended period had significantly lower rates of HCC development compared to those who were not treated .
Post-Transarterial Chemoembolization Hepatitis
SNMC has been evaluated for its effectiveness in managing hepatitis following transarterial chemoembolization (TACE) procedures for hepatomas. A study involving 60 patients showed that those treated with SNMC exhibited improved liver function tests and fewer complications compared to those who did not receive SNMC .
| Parameter | SNMC Group (n=30) | Control Group (n=30) | P-Value |
|---|---|---|---|
| AST/ALT Levels | Lower | Higher | N.S. |
| Total Bilirubin Levels | Lower | Higher | 0.03 |
| Prothrombin Time/INR | Lower | Higher | 0.02 |
| Fever/Nausea Incidence | Lower | Higher | 0.002 |
Safety Profile
The safety profile of SNMC is favorable, with minimal side effects reported compared to traditional antiviral therapies like interferon. Long-term use has not shown significant adverse effects, making it a viable option for patients who are non-responders to other treatments .
Propiedades
Número CAS |
70242-82-9 |
|---|---|
Fórmula molecular |
C35H58N2O8S |
Peso molecular |
666.9 g/mol |
Nombre IUPAC |
(2R,4aS,6aR,6aS,6bR,10S,12aS,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid;2-aminoacetic acid;(2R)-2-amino-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C30H46O4.C3H7NO2S.C2H5NO2/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6;4-2(1-7)3(5)6;3-1-2(4)5/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34);2,7H,1,4H2,(H,5,6);1,3H2,(H,4,5)/t19-,21?,22+,23-,26-,27-,28+,29-,30-;2-;/m10./s1 |
Clave InChI |
WBJOKIMCMNCILB-ZICUSWQYSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C.C(C(C(=O)O)N)S.C(C(=O)O)N |
SMILES isomérico |
C[C@]12CC[C@@](C[C@@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O.C([C@@H](C(=O)O)N)S.C(C(=O)O)N |
SMILES canónico |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C.C(C(C(=O)O)N)S.C(C(=O)O)N |
Sinónimos |
neominophagen C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















